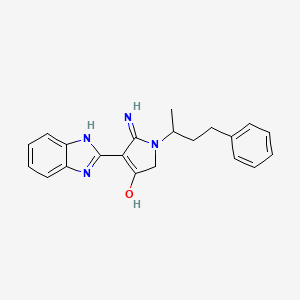
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-phenylbutan-2-yl)-2,3-dihydro-1H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-phenylbutan-2-yl)-2,3-dihydro-1H-pyrrol-3-one" is a complex organic molecule that appears to be a derivative of pyrrolone with additional substituents that include a benzodiazole and a phenylbutan-2-yl group. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, which can be informative for understanding the nature of such complex molecules.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that build upon simpler molecules. For instance, the synthesis of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile involves a reaction between a thiazolyl-pyrazolinone and benzylidene malononitrile . Similarly, the synthesis of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives involves cyclocondensation and reactions with various reagents such as β-diketones and hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reagents to introduce the benzodiazolyl and phenylbutan-2-yl groups.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as elemental analysis . These techniques would likely reveal the presence of the benzodiazole and pyrrolone rings in the compound, as well as the substituents attached to these rings. Additionally, the isomeric products discussed in one of the papers demonstrate the importance of molecular geometry, as different isomers can lead to distinct hydrogen bonding patterns and molecular properties .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on the functional groups present. The papers suggest that similar compounds can undergo cyclocondensation reactions and form hydrogen-bonded structures . The amino group present in the compound of interest suggests that it could participate in similar hydrogen bonding interactions, potentially affecting its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of such complex molecules are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the melting and boiling points, solubility, and crystal structure . The antifungal and antibacterial properties of related compounds also indicate potential biocidal applications . The specific properties of "this compound" would need to be determined experimentally, but it is likely that the molecule would exhibit interesting biological activity given the activities of structurally related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation in Heterocyclic Chemistry
Katritzky and Shcherbakova (1996) demonstrated the synthesis of 5-(benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones through condensation processes, highlighting its importance in creating heterocyclic compounds with potential pharmacological activities. The study also explored dehydrogenation processes leading to the formation of pyrid-2-ones and 5-(phenylamino)pyrid-2-ones, showcasing the compound's versatility in chemical transformations Katritzky & Shcherbakova, 1996.
Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines
Quiroga et al. (2007) reported the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. This synthesis method highlights the compound's role in generating diverse heterocyclic structures with potential for further pharmacological evaluation Quiroga et al., 2007.
Antimicrobial and Antifungal Applications
Youssef and Omar (2007) synthesized 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile and demonstrated its effectiveness in biocidal properties against fungi and bacteria. This highlights the compound's potential in the development of new antimicrobial and antifungal agents Youssef & Omar, 2007.
Material Science and Polymer Modification
Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including related structures, to enhance their swelling properties and thermal stability. These modified polymers displayed significant antibacterial and antifungal activities, suggesting their utility in medical applications Aly & El-Mohdy, 2015.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(4-phenylbutan-2-yl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14(11-12-15-7-3-2-4-8-15)25-13-18(26)19(20(25)22)21-23-16-9-5-6-10-17(16)24-21/h2-10,14,22,26H,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APARZNXRPRCXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


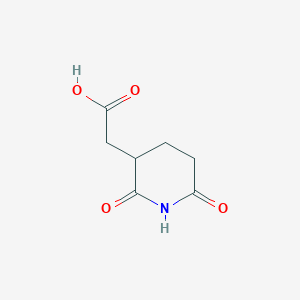
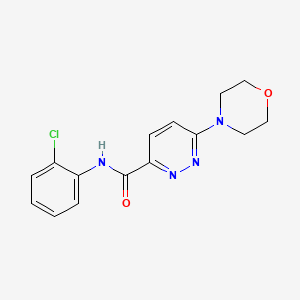
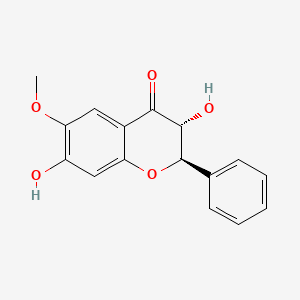
![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)
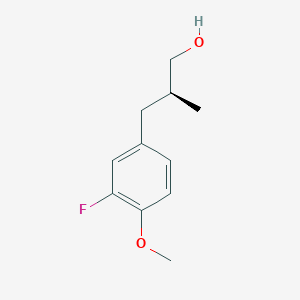

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
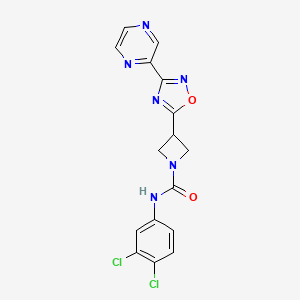
![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)
![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)


![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)